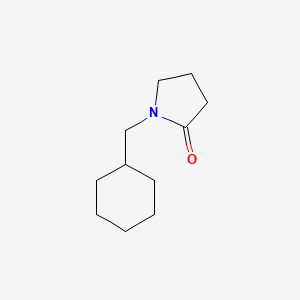
2-Pyrrolidinone, 1-(cyclohexylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyrrolidinone, 1-(cyclohexylmethyl)- is an organic compound that belongs to the class of lactams, specifically a derivative of pyrrolidinone. This compound features a pyrrolidinone ring substituted with a cyclohexylmethyl group. It is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone, 1-(cyclohexylmethyl)- typically involves the reaction of pyrrolidinone with cyclohexylmethyl halides under basic conditions. A common method includes:
Starting Materials: Pyrrolidinone and cyclohexylmethyl chloride or bromide.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The base deprotonates the pyrrolidinone, forming a nucleophilic species that attacks the cyclohexylmethyl halide, resulting in the substitution of the halide with the pyrrolidinone ring.
Industrial Production Methods
On an industrial scale, the production of 2-Pyrrolidinone, 1-(cyclohexylmethyl)- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Pyrrolidinone, 1-(cyclohexylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding lactams or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, converting the lactam to the corresponding amine.
Substitution: Nucleophilic substitution reactions are common, where the cyclohexylmethyl group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or THF.
Major Products Formed
Oxidation: Formation of carboxylic acids or lactams.
Reduction: Formation of amines.
Substitution: Formation of various substituted pyrrolidinones.
Scientific Research Applications
2-Pyrrolidinone, 1-(cyclohexylmethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of polymers, resins, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Pyrrolidinone, 1-(cyclohexylmethyl)- depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The cyclohexylmethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-Pyrrolidinone: The parent compound without the cyclohexylmethyl substitution.
N-Methyl-2-pyrrolidone: A derivative with a methyl group instead of a cyclohexylmethyl group.
N-Ethyl-2-pyrrolidone: A derivative with an ethyl group.
Uniqueness
2-Pyrrolidinone, 1-(cyclohexylmethyl)- is unique due to the presence of the cyclohexylmethyl group, which imparts distinct physicochemical properties such as increased hydrophobicity and potential for enhanced biological activity compared to its simpler analogs.
This compound’s versatility and unique properties make it a valuable subject of study in various scientific disciplines
Properties
CAS No. |
154349-85-6 |
|---|---|
Molecular Formula |
C11H19NO |
Molecular Weight |
181.27 g/mol |
IUPAC Name |
1-(cyclohexylmethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H19NO/c13-11-7-4-8-12(11)9-10-5-2-1-3-6-10/h10H,1-9H2 |
InChI Key |
IESLDMNLOWUVKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CN2CCCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















